Albifylline

描述

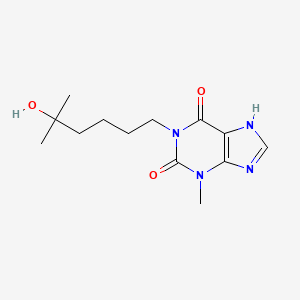

- Albifylline’s chemical name is 1-(5-Hydroxy-5-methylhexyl)-3-methyl-7H-purine-2,6-dione.

- It belongs to the xanthine class of compounds.

- This compound shares structural similarities with pentoxifylline, another xanthine derivative.

- Pentoxifylline is known for its vasodilatory and anti-inflammatory effects.

准备方法

- 不幸的是,阿比非林的具体合成路线和反应条件没有得到广泛的记录。

- 工业生产方法在文献中也很少。

化学反应分析

- 阿比非林可能经历各种反应,包括氧化、还原和取代。

- 由于研究有限,常见的试剂和条件仍然难以捉摸。

- 这些反应形成的主要产物没有得到很好的记录。

科学研究应用

Cardiovascular Applications

Albifylline has shown considerable promise in treating cardiovascular diseases. Research indicates that it can:

- Reduce Cytokine Production : this compound has been found to inhibit the production of pro-inflammatory cytokines, which are critical in the pathophysiology of various cardiovascular conditions .

- Improve Microcirculation : Studies demonstrate that this compound enhances blood flow to vital organs by improving microcirculation, thereby mitigating ischemic damage .

- Protect Against Ischemia-Reperfusion Injury : In animal models, this compound administration has been linked to reduced damage from ischemia-reperfusion events, indicating its potential as a protective agent during cardiac events .

Hepatic Applications

This compound's effects on liver function have been extensively studied:

- Liver Protection : It has been shown to improve hepatic microcirculation and reduce liver damage following hemorrhagic shock. This effect is attributed to decreased leukocyte-endothelial interactions and enhanced oxygenation in liver tissues .

- Reduction of Inflammatory Markers : The compound has been effective in lowering levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 in models of hepatic injury .

Pulmonary Applications

This compound has demonstrated potential benefits in respiratory conditions:

- Acute Lung Injury : In experimental studies, this compound has alleviated symptoms associated with endotoxin-induced acute lung injury, suggesting its role as a therapeutic agent in pulmonary inflammation .

- Improvement of Gas Exchange : Its ability to enhance microcirculation may also contribute to improved gas exchange in lung tissues during pathological states .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties:

- Cerebral Ischemia : Studies have reported that this compound can inhibit brain edema and improve outcomes following cerebral ischemic events by enhancing cerebral blood flow and reducing blood viscosity .

- Neuroinflammation : The compound's anti-inflammatory properties may help mitigate neuroinflammation associated with various neurological disorders .

Table 1: Summary of Research Findings on this compound

作用机制

- 阿比非林可能通过抑制细胞膜通透性发挥作用。

- 所涉及的分子靶点和途径需要进一步研究。

与相似化合物的比较

- 与其他黄嘌呤相比,阿比非林的独特之处在于其结构特征。

- 不幸的是,文献中没有 readily available 的特定相似化合物。

相似化合物的比较

- Albifylline’s uniqueness lies in its structural features compared to other xanthines.

- Unfortunately, specific similar compounds are not readily available in the literature.

生物活性

Albifylline, a methylxanthine derivative, has garnered attention for its potential biological activities, particularly in the context of liver protection and microcirculation improvement. This article delves into the compound's biological activity, supported by data tables and case studies to illustrate its effects and mechanisms.

This compound is structurally similar to other methylxanthines, such as caffeine and theophylline. Its chemical formula is C₈H₁₀N₄O₂, and it is primarily known for its role in modulating various physiological processes through phosphodiesterase inhibition.

The biological activity of this compound can be attributed to several mechanisms:

- Phosphodiesterase Inhibition : Like other methylxanthines, this compound inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This elevation in cAMP is associated with various cellular responses, including anti-inflammatory effects and modulation of cell proliferation.

- Microcirculation Improvement : Studies indicate that this compound enhances microvascular blood flow, particularly in the liver, which is crucial during conditions such as hemorrhagic shock .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively reduces cell proliferation and collagen synthesis in hepatic stellate cells. This effect is significant for conditions characterized by fibrosis, as it may help mitigate excessive extracellular matrix production.

In Vivo Studies

A notable study involving animal models assessed the impact of this compound on liver microcirculation during acute hemorrhagic shock. The results showed:

- Improvement in Microvascular Blood Flow : Administration of 25 mg/kg of this compound led to a significant enhancement in hepatic blood flow compared to control groups.

- Reduction in Leukocyte-Endothelial Interaction : This was measured using intravital microscopy, indicating a decrease in inflammatory responses that can exacerbate liver damage .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study Type | Dosage (mg/kg) | Key Findings |

|---|---|---|

| In Vitro | N/A | Reduced collagen synthesis in hepatic stellate cells |

| In Vivo (Hemorrhagic Shock) | 25 | Improved microvascular blood flow; reduced liver injury markers |

| Clinical Observations | Varies | Potential antifibrotic effects similar to pentoxifylline |

属性

CAS 编号 |

107767-55-5 |

|---|---|

分子式 |

C13H20N4O3 |

分子量 |

280.32 g/mol |

IUPAC 名称 |

1-(5-hydroxy-5-methylhexyl)-3-methyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C13H20N4O3/c1-13(2,20)6-4-5-7-17-11(18)9-10(15-8-14-9)16(3)12(17)19/h8,20H,4-7H2,1-3H3,(H,14,15) |

InChI 键 |

NWXULHNEYYFVMF-UHFFFAOYSA-N |

SMILES |

CC(C)(CCCCN1C(=O)C2=C(N=CN2)N(C1=O)C)O |

规范 SMILES |

CC(C)(CCCCN1C(=O)C2=C(N=CN2)N(C1=O)C)O |

外观 |

Solid powder |

Key on ui other cas no. |

107767-55-5 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1-(5-hydroxy-5-methylhexyl)-3-methylxanthine A 81-3138 HWA 138 HWA-138 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。